N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Compounds related to benzothiazepines and their derivatives, like the one , have been extensively studied for their synthesis and chemical characterization. Nguyen et al. (2018) described the synthesis of a new benzothiazepine derivative, emphasizing the importance of structural determination through various spectral data, which is crucial for understanding the reactivity and potential applications of such compounds (Nguyen, Bui, & Nguyen, 2018). This process involves reactions that could be relevant for synthesizing compounds with similar complex structures, offering insights into methodologies that might apply to the compound of interest.
Potential Biological Activities
The structural components of the compound, such as the benzothiazepine backbone and isoxazole ring, are noted for their biological activities. For example, compounds with the benzothiazepine core have been evaluated for their antimicrobial properties, as in the work by Tailor, Patel, & Malik (2014), who synthesized derivatives showing significant activity against various bacterial strains (Tailor, Patel, & Malik, 2014). Similarly, Marri et al. (2018) synthesized isoxazole-substituted compounds that exhibited good in vitro antimicrobial activity against several bacterial and fungal strains, indicating that the isoxazole component contributes significantly to the biological activity of these molecules (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Anticonvulsant and Neuroprotective Effects
The incorporation of benzothiazepine and isoxazole moieties has been associated with anticonvulsant effects, as seen in compounds structurally related to the query compound. Studies like that of Chimirri et al. (1998) have shown that benzodiazepine derivatives can act as AMPA receptor antagonists, offering a pathway for anticonvulsant activity without affecting the benzodiazepine receptor, suggesting a potential research avenue for the compound (Chimirri et al., 1998).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-14-9-21(26-33-14)25-22(28)13-27-16-7-5-6-8-19(16)34-20(12-23(27)29)15-10-17(30-2)24(32-4)18(11-15)31-3/h5-11,20H,12-13H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNQIUEAWXHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.